1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine
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Overview
Description
1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a cyclohexyl group and a 3,4-dimethoxybenzyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine typically involves the reaction of 1-cyclohexylpiperazine with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the cyclohexyl ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a building block for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-4-(3,4-dimethylbenzyl)piperazine
- 1-cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine
- 1-cyclohexyl-4-(3,4-dimethoxybenzoyl)piperazine
Uniqueness
1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine is unique due to the presence of both cyclohexyl and 3,4-dimethoxybenzyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclohexyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-9-8-16(14-19(18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJWSSNBRGITTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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